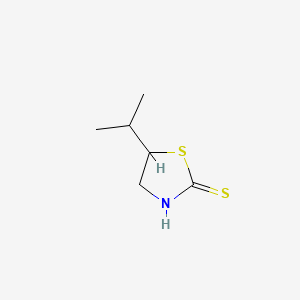

5-Propan-2-yl-1,3-thiazolidine-2-thione

Description

Significance of the 1,3-Thiazolidine-2-thione Core in Chemical Research

The 1,3-thiazolidine-2-thione scaffold is a privileged structure in chemical research, primarily due to its utility in asymmetric synthesis and its presence in various biologically active molecules. Thiazolidine (B150603) derivatives, in general, are key components in a number of natural products and synthetic compounds. nih.gov

The thione group (C=S) and the nitrogen atom within the ring are key functional features. The nitrogen atom can be acylated, allowing for the attachment of various side chains, which is a crucial step in many synthetic applications. The thiazolidine-2-thione core has been identified as an important organic intermediate in the development of pharmaceuticals and agrochemicals. nih.gov

Furthermore, derivatives of this core have been investigated for a range of biological activities. Although research on the specific biological profile of 5-propan-2-yl-1,3-thiazolidine-2-thione is not widely published, the broader class of thiazolidine-2-thione derivatives has been explored for various therapeutic potentials. nih.gov

Historical Context and Evolution of Thiazolidine-2-thione Derivatives in Organic Synthesis

The development and application of thiazolidine-2-thione derivatives are closely linked to the advancement of asymmetric synthesis, a field dedicated to the selective synthesis of a specific stereoisomer of a chiral molecule. In the latter half of the 20th century, the use of chiral auxiliaries became a cornerstone of this field. Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single stereoisomer of the product.

Thiazolidine-2-thiones, particularly those derived from chiral amino alcohols, emerged as highly effective chiral auxiliaries. Their rigid, five-membered ring structure provides a well-defined steric environment that can effectively control the approach of reagents to a reactive center. This steric hindrance allows for high levels of diastereoselectivity in a variety of chemical transformations, including aldol (B89426) reactions, alkylations, and Michael additions.

The evolution of these derivatives has seen the development of various substituted versions to fine-tune their steric and electronic properties, thereby enhancing their stereodirecting ability in different types of reactions. The substitution at the 4th or 5th position of the thiazolidine-2-thione ring, such as with an isopropyl group, is a common strategy to create a bulky and well-defined chiral environment.

Overview of Academic Research Trajectories for this compound

Direct and extensive academic research focusing solely on This compound is not prominent in publicly available scientific literature. However, based on the well-documented research trajectories of structurally similar compounds, its primary area of academic interest can be inferred.

A closely related isomer, (4S)-Isopropyl-1,3-thiazolidine-2-thione , is a well-known and commercially available chiral auxiliary used in asymmetric synthesis. Research has demonstrated its utility in stereoselective addition reactions, such as the addition of titanium enolates to iminium ions.

Given this precedent, the academic research trajectory for this compound would most likely be in the realm of asymmetric synthesis . Specifically, it would be investigated as a chiral auxiliary. Research in this area would typically involve:

Synthesis: Developing efficient and stereoselective methods to prepare enantiomerically pure this compound, likely from a corresponding chiral amino alcohol.

Application in Asymmetric Reactions: Attaching various acyl groups to the nitrogen atom and studying the stereochemical outcome of reactions of the resulting enolates with electrophiles. This would include fundamental carbon-carbon bond-forming reactions.

Cleavage Studies: Demonstrating that the auxiliary can be removed from the product under mild conditions to yield the desired chiral molecule and recover the auxiliary for reuse.

While specific data tables and detailed research findings for this compound are scarce, the table below outlines the general physical and chemical properties that would be of interest in its study, based on the parent compound and related derivatives.

Table 1: General Properties of 1,3-Thiazolidine-2-thione and its Derivatives

| Property | Description | Relevance in Research |

| Molecular Formula | C3H5NS2 (for the parent compound) | Defines the elemental composition and molecular weight. |

| Appearance | Typically a white to off-white crystalline solid. | Basic physical characterization. |

| Melting Point | The parent compound melts at 106-108 °C. | A key indicator of purity. |

| Solubility | Generally soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate. | Important for selecting appropriate reaction and purification conditions. |

| Spectroscopic Data (NMR, IR) | Characteristic peaks in 1H NMR, 13C NMR, and IR spectroscopy confirm the structure. | Essential for structural elucidation and characterization of reaction products. |

Properties

CAS No. |

1437-93-0 |

|---|---|

Molecular Formula |

C6H11NS2 |

Molecular Weight |

161.281 |

IUPAC Name |

5-propan-2-yl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C6H11NS2/c1-4(2)5-3-7-6(8)9-5/h4-5H,3H2,1-2H3,(H,7,8) |

InChI Key |

VBBYTQFIAMSXNF-UHFFFAOYSA-N |

SMILES |

CC(C)C1CNC(=S)S1 |

Synonyms |

2-Thiazolidinethione,5-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 5 Propan 2 Yl 1,3 Thiazolidine 2 Thione

Functional Group Modifications at the Thioxo Moiety

The thioxo (C=S) group is a prominent reactive site within the 5-propan-2-yl-1,3-thiazolidine-2-thione molecule, enabling functional group modifications through oxidation and exchange reactions.

Oxidation of the exocyclic sulfur atom in the thiazolidine-2-thione ring system can lead to the formation of corresponding sulfoxide (B87167) and sulfone derivatives. researchgate.net These transformations alter the electronic properties and steric profile of the molecule. While the general oxidation of the endocyclic sulfur atom in the broader thiazolidine (B150603) class to sulfoxides or sulfones is a known transformation, specific studies detailing the controlled oxidation of the thioxo group of this compound are less common. researchgate.net However, related studies on similar scaffolds demonstrate the feasibility of such reactions. For instance, the oxidation of thiazolidine-2-thiones using reagents like potassium peroxymonosulfate (B1194676) (Oxone®) can yield thiazolidin-2-one 1,1-dioxides, indicating a complex reaction that involves both S-oxidation and S/O exchange. researchgate.net The direct oxidation of the thioxo group without affecting the ring sulfur would require carefully controlled conditions to selectively form the desired sulfoxide or sulfone at the C2 position.

A synthetically valuable transformation of the thioxo moiety is the desulfurization or sulfur/oxygen (S/O) exchange reaction to produce the corresponding carbonyl analogue, 5-propan-2-yl-1,3-thiazolidin-2-one. This conversion is a practical method for accessing the thiazolidin-2-one scaffold from readily available thiazolidine-2-thione precursors. researchgate.net

One effective method involves the reaction of the thiazolidine-2-thione with bromoethanol in the presence of a base such as sodium ethoxide in ethanol. researchgate.net This reaction proceeds to give the desired thiazolidin-2-one in good yields. Research has demonstrated this conversion for various substituted thiazolidine-2-thiones, including the closely related (S)-4-isopropyl-1,3-thiazolidine-2-thione. researchgate.net The reaction conditions are generally mild, making this a useful strategy for scaffold modification.

Table 1: S/O-Exchange Reaction of an Isopropyl-Substituted Thiazolidine-2-thione Data sourced from research on the synthesis of thiazolidin-2-ones. researchgate.net

| Entry | Substrate | Reagent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | (S)-4-Isopropyl-1,3-thiazolidine-2-thione | Bromoethanol | Sodium Ethoxide | 60 | 4 | (S)-4-Isopropyl-1,3-thiazolidin-2-one | 85 |

Reactivity at the Nitrogen and Carbon Positions

The nitrogen atom and the carbon backbone of the this compound ring offer additional sites for derivatization, primarily through N-alkylation, N-acylation, and, to a lesser extent, substitution reactions involving the side chain.

The secondary amine nitrogen in the thiazolidine ring is a key handle for introducing a wide range of substituents through N-alkylation and N-acylation reactions. These modifications are fundamental for diversifying the molecular scaffold. sysrevpharm.orgnih.gov

N-acylation is readily achieved by treating the thiazolidine-2-thione with various acylating agents, such as fatty acid chlorides, in the presence of a base like triethylamine. nih.gov This reaction attaches an acyl group to the nitrogen atom, forming an N-acyl derivative. These N-acyl derivatives, often referred to as Evans-type chiral auxiliaries, are particularly important in asymmetric synthesis. acs.org The aminolysis of 3-acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione, a stereoisomer of the title compound, highlights the utility of these N-acylated intermediates. koreascience.kr

Subsequent N-alkylation of the parent compound or further modification of the N-acyl derivatives allows for the introduction of diverse functionalities. For example, N-acylated thiazolidines can be methylated with methyl iodide. nih.gov Stereoselective alkylations can also be performed on the N-acyl group itself, providing a pathway to enantiomerically pure products. acs.org

Table 2: Representative N-Acylation and N-Alkylation Reactions

| Reaction Type | Substrate | Reagent(s) | Key Outcome |

| N-Acylation | 2-(pyridin-2-yl)thiazolidine | Fatty acid chloride, Triethylamine | Formation of 1-(2-(pyridin-2-yl)thiazolidin-3-yl)acyl-1-one. nih.gov |

| N-Methylation | 1-(2-(pyridin-2-yl)thiazolidin-3-yl)acyl-1-one | Methyl iodide | Formation of a quaternary N-acyl thiazolidine salt. nih.gov |

| N-Acylation | 4(S)-isopropyl-1,3-thiazolidine-2-thione | Carboxylic acid | Synthesis of 3-acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione. koreascience.kr |

Direct substitution reactions on the unactivated sp³-hybridized carbons of the isopropyl group or the adjacent C5 position of the thiazolidine ring are chemically challenging and not commonly reported. The reactivity of the scaffold is dominated by the heteroatoms and the thioxo group. However, transformations involving the N-acyl derivatives can lead to diversification that indirectly relates to the carbon backbone. For instance, stereoselective SN1-type alkylations have been reported for chiral N-acyl thiazolidinethiones, where the reaction occurs at the α-position of the N-acyl group, not the ring itself. acs.org This strategy allows for the construction of complex chiral molecules using the thiazolidinethione as a recoverable chiral auxiliary. acs.org

Advanced Reaction Types for Scaffold Diversification (e.g., Hydrolysis, Amidation)

Beyond simple functional group modifications, advanced reaction types such as hydrolysis and amidation can be employed to further diversify or deconstruct the this compound scaffold. organic-chemistry.org

Hydrolysis of the thiazolidine ring, particularly under certain pH conditions, can lead to ring-opening. acs.org This process breaks the C2-N3 or C2-S1 bond, yielding linear amino thiol derivatives. This reactivity can be utilized to unmask functional groups that were protected by the heterocyclic ring structure.

Amidation, specifically through the aminolysis of N-acyl derivatives, is a highly effective strategy for synthesizing chiral amides. koreascience.kr In this reaction, an N-acylated this compound is treated with a primary or secondary amine. The amine nucleophilically attacks the acyl carbonyl carbon, leading to the formation of a new amide and the release of the original this compound, which acts as a chiral auxiliary. koreascience.kr This reaction is known to proceed under mild conditions and can exhibit high stereoselectivity when racemic amines are used, making it a valuable tool for kinetic resolution. koreascience.kr

Table 3: Aminolysis of an N-Acyl Thiazolidine-2-thione Data derived from studies on 3-Acyl-4(S)-isopropyl-1,3-thiazolidine-2-thione. koreascience.kr

| Substrate | Reagent | Solvent | Product 1 | Product 2 |

| 3-Lauroyl-4(S)-isopropyl-1,3-thiazolidine-2-thione | Valine methyl ester | CH₂Cl₂ | N-lauroyl-valine methyl ester | 4(S)-isopropyl-1,3-thiazolidine-2-thione |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Propan 2 Yl 1,3 Thiazolidine 2 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the detailed structure of 5-Propan-2-yl-1,3-thiazolidine-2-thione in solution. It provides information on the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, and their through-bond and through-space relationships.

The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal connectivity between neighboring protons.

¹H NMR Analysis: The proton spectrum is characterized by distinct signals for the N-H proton, the protons on the thiazolidine (B150603) ring, and those of the isopropyl substituent. The N-H proton typically appears as a broad singlet due to quadrupole broadening and exchange. The protons at the C4 and C5 positions of the thiazolidine ring, along with the C5-methine proton, form a complex spin system. The isopropyl group displays a characteristic septet for its single methine proton and a doublet for the six equivalent methyl protons.

¹³C NMR Analysis: The ¹³C NMR spectrum is distinguished by a downfield signal for the C2 thione carbon (C=S), typically appearing around 180-200 ppm. The carbons of the thiazolidine ring (C4 and C5) and the isopropyl group (methine and methyl carbons) resonate at higher fields. Studies on analogous 5-substituted thiazolidine-2-thiones show that the substituent's nature influences the puckering of the five-membered ring, which in turn affects the chemical shifts. researchgate.net For a 5-isopropyl substituted ring, conformational analysis suggests the substituent has no strong preferential pseudo-axial or pseudo-equatorial orientation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| C2 (C=S) | - | ~181.5 | Thione carbon, characteristic downfield shift. |

| N3-H | Broad singlet | - | Chemical shift is solvent-dependent. |

| C4-H₂ | Multiplet | ~35-45 | Diastereotopic protons adjacent to a chiral center. |

| C5-H | Multiplet | ~50-60 | Methine proton attached to the isopropyl group. |

| Isopropyl-CH | Septet | ~30-35 | Methine proton of the isopropyl group. |

| Isopropyl-CH₃ | Doublet | ~20-25 | Two equivalent methyl groups. |

To resolve spectral overlaps and unambiguously assign all signals, advanced 2D NMR techniques are employed.

¹⁵N NMR: While challenging due to low natural abundance and a negative nuclear Overhauser effect (nOe), ¹⁵N NMR is invaluable for directly probing the nitrogen atom's environment. youtube.com Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) correlate the nitrogen atom to nearby protons. ipb.pt This can confirm the N-H tautomeric form and provide insights into hydrogen bonding and electronic structure. The ¹⁵N HSQC experiment, in particular, would definitively link the N-H proton signal to the ring nitrogen. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. It is essential for the unambiguous assignment of the C4, C5, and isopropyl group signals in the ¹H and ¹³C spectra, resolving any ambiguities from the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, mapping out the complete spin-spin coupling network within the molecule and confirming the connectivity of the thiazolidine and isopropyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is crucial for determining the three-dimensional structure and preferred conformation of the molecule in solution.

Vibrational Spectroscopy: FT-IR and FT-Raman Investigations for Molecular Vibrations

N-H Stretch: A characteristic absorption band for the N-H stretching vibration is expected in the FT-IR spectrum, typically in the range of 3100-3300 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the CH₂ and CH groups of the ring and the isopropyl substituent are observed in the 2850-3000 cm⁻¹ region.

C=S Stretch (Thione): The C=S stretching vibration is a key feature for this molecule. It gives rise to a strong band, typically found in the region of 1050-1250 cm⁻¹. Its exact position can be sensitive to the substitution on the ring.

C-N Stretch: The C-N stretching vibration usually appears in the 1250-1350 cm⁻¹ range.

CH₂/CH₃ Bending: Bending (deformation) vibrations for the methylene (B1212753) (CH₂) and methyl (CH₃) groups are expected in the 1350-1470 cm⁻¹ region. sid.ir

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch | -NH | 3100 - 3300 | Medium-Strong |

| C-H Stretch (Aliphatic) | -CH, -CH₂, -CH₃ | 2850 - 3000 | Strong |

| C=S Stretch | Thione | 1050 - 1250 | Strong |

| C-N Stretch | Amine/Thioamide | 1250 - 1350 | Medium |

| CH₂/CH₃ Bending | Aliphatic | 1350 - 1470 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z), often to four or more decimal places. For this compound (molecular formula C₆H₁₁NS₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This precision is essential for verifying the identity of a newly synthesized compound.

Molecular Formula: C₆H₁₁NS₂

Nominal Mass: 161 g/mol

Calculated Exact Mass [M+H]⁺: 162.0409 Da

Observing a molecular ion peak at this precise m/z value in an HRMS spectrum would provide strong evidence for the compound's identity.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This classical technique is used to confirm the empirical formula and purity of a sample. The experimentally determined percentages must match the theoretical values calculated from the molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₆H₁₁NS₂)

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 44.68% |

| Hydrogen | H | 1.008 | 6.88% |

| Nitrogen | N | 14.007 | 8.68% |

| Sulfur | S | 32.065 | 39.76% |

A successful synthesis and purification would yield experimental values within ±0.4% of these theoretical percentages, thus verifying the compound's elemental composition. nih.gov

Computational and Theoretical Studies on 5 Propan 2 Yl 1,3 Thiazolidine 2 Thione

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and inherent reactivity of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical calculations are employed to model the electron distribution, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies on related thiazolidine-2,4-diones have utilized parameters derived from quantum calculations, such as surface area, volume, and Log P, to correlate molecular structure with biological activity. researchgate.net These computational approaches allow for the prediction of the molecule's behavior and its potential as a drug candidate by analyzing its electronic and structural features. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile and powerful quantum mechanical method used extensively in the study of heterocyclic compounds. It provides a good balance between accuracy and computational cost for predicting a wide range of molecular properties.

The first step in many computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For a cyclic system like 5-Propan-2-yl-1,3-thiazolidine-2-thione, this involves determining the puckering of the five-membered ring and the preferred orientation of the isopropyl substituent. researchgate.net

Conformational analysis of the parent thiazolidine-2-thione ring indicates a puckered, non-planar structure. researchgate.net DFT calculations, often at the B3LYP level of theory, are used to find the global minimum energy conformation. researchgate.netnih.gov Studies on similar 5-substituted thiazolidinones have shown that the energy difference between conformers can be significant, often leading to one dominant conformation in solution. nih.gov For this compound, the isopropyl group can exist in different spatial orientations relative to the ring, and DFT calculations can predict the most energetically favorable arrangement.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazolidine (B150603) Ring (Based on DFT Studies of Analogous Compounds)

| Parameter | Typical Value (Å or °) | Description |

|---|---|---|

| C2-S1 Bond Length | 1.75 - 1.85 Å | Bond between the thiocarbonyl carbon and the ring sulfur. |

| C2=S Bond Length | 1.65 - 1.70 Å | Length of the exocyclic carbon-sulfur double bond. |

| C5-C4 Bond Length | 1.50 - 1.55 Å | Bond within the saturated part of the ring. |

| N3-C4 Bond Length | 1.45 - 1.50 Å | Bond between the ring nitrogen and carbon. |

| Torsional Angle (C5-C4) | 25° - 41° | Describes the degree of puckering in the five-membered ring. researchgate.net |

The 1,3-thiazolidine-2-thione structure contains a thiourea-like moiety (-NH-C(=S)-), which can exhibit thione-thiol tautomerism. The molecule can exist in equilibrium between the thione form (with a C=S double bond) and the thiol form (an aromatic thiazoline (B8809763) with an -SH group).

Figure 1: Thione-thiol tautomeric equilibrium in this compound.

DFT calculations are crucial for studying the energetics of this equilibrium. researchgate.net By calculating the total electronic energies of both the thione and thiol tautomers, researchers can predict which form is more stable. researchgate.net Studies on other heterocyclic thiones have shown that the thione form is generally more stable, particularly in polar solvents. cdnsciencepub.comnih.gov The energy difference between the tautomers indicates the position of the equilibrium. A large energy gap suggests that one form will be overwhelmingly dominant. nih.gov Solvent effects can also be modeled computationally to understand how the environment influences this equilibrium. researchgate.net

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to confirm a molecule's structure. By calculating the nuclear magnetic shielding tensors, it is possible to predict the 1H and 13C NMR chemical shifts. mdpi.com

This technique is particularly useful for distinguishing between isomers or conformers. nih.gov For this compound, DFT-NMR could help assign the signals for the protons and carbons of the isopropyl group and the thiazolidine ring. For example, the chemical shift of the C2 carbon (the thiocarbonyl carbon) is expected to be significantly downfield, a feature that can be precisely calculated. mdpi.com Comparing the calculated spectrum with the experimental one provides strong evidence for the proposed structure and its dominant conformation. researchgate.netnih.gov

Table 2: Hypothetical Comparison of Experimental vs. DFT-Calculated 13C NMR Chemical Shifts (δ, ppm)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Deviation (ppm) |

|---|---|---|---|

| C2 (C=S) | ~200-205 | 203.5 | - |

| C4 | ~55-60 | 58.2 | - |

| C5 | ~40-45 | 43.1 | - |

| Isopropyl CH | ~30-35 | 32.5 | - |

| Isopropyl CH3 | ~20-25 | 22.8 | - |

Note: These are illustrative values based on typical shifts for similar structures.

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a large molecule, typically a protein or enzyme. nih.gov This method is central to drug discovery and helps in identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov

Thiazolidine derivatives are known to interact with a variety of biological targets, including kinases, nuclear receptors like PPAR-γ, and viral enzymes. nih.govmdpi.comrsc.org In a docking simulation, the ligand is placed into the binding site of a target protein, and its conformation and orientation are systematically sampled. A scoring function is then used to estimate the binding affinity, often reported as a "docking score" in kcal/mol. plos.org

A simulation involving this compound would identify:

Binding Mode: The most likely orientation of the compound within the protein's active site.

Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand. nih.gov For this molecule, the nitrogen atom (N3) could act as a hydrogen bond donor, while the thione sulfur (C=S) could be a hydrogen bond acceptor.

Binding Affinity: A quantitative estimate of how strongly the ligand binds to the target.

Subsequent molecular dynamics (MD) simulations can be used to refine the docked pose and assess the stability of the ligand-protein complex over time. nih.govrsc.org

Table 3: Examples of Molecular Docking Studies on Thiazolidine Derivatives

| Thiazolidine Derivative Type | Protein Target | Reported Activity/Finding | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione | PPAR-γ (Peroxisome Proliferator-Activated Receptor-γ) | Act as agonists, crucial for antidiabetic activity. mdpi.com | mdpi.com |

| Thiazolidine-2,4-dione | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Act as inhibitors, showing anticancer potential. nih.gov | nih.gov |

| 2-Imino Thiazolidine | PIM-1 Kinase | Inhibition of kinase activity, relevant for cancer therapy. | nih.gov |

| Thiazolidine-2,4-dione | SARS-CoV-2 Mpro (Main Protease) | Potential to inhibit viral replication. rsc.org | rsc.org |

In Vitro Biological Activities and Mechanistic Investigations of 5 Propan 2 Yl 1,3 Thiazolidine 2 Thione Derivatives

Antimicrobial Efficacy Studies

Thiazolidine (B150603) derivatives are recognized for their potent antimicrobial properties, with modifications to the core structure leading to a diverse range of activities against bacteria, fungi, and other microorganisms. biorxiv.org

In Vitro Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacteria)

Derivatives of the thiazolidine nucleus have demonstrated varied efficacy against both Gram-positive and Gram-negative bacteria. Studies on 5-arylidene-thiazolidine-2,4-dione derivatives revealed significant antimicrobial activity, particularly against Gram-positive bacteria, with Minimum Inhibition Concentration (MIC) values ranging from 2 to 16 µg/mL. sci-hub.se In contrast, their activity against Gram-negative bacteria was generally less pronounced. sci-hub.se

Another study focusing on novel thiazolidine-2,4-dione carboxamide and amino acid derivatives found that several compounds exhibited weak to moderate antibacterial activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov However, most of these derivatives showed no activity against the Gram-positive bacteria tested, with the exception of one compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, which was active against Staphylococcus aureus. nih.gov

Similarly, a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized and tested. researchgate.net While these compounds had no inhibitory effect on the tested Gram-negative bacteria, many possessed good to limited activity against Gram-positive strains, with the most active compounds showing a MIC of 3.91 mg/L, an activity level comparable or superior to reference drugs like oxacillin (B1211168) and cefuroxime. researchgate.net

Table 1: In Vitro Antibacterial Activity of Thiazolidine Derivatives

| Derivative Class | Bacterial Type | Tested Organisms | Key Findings (MIC/Inhibition Zone) | Citations |

|---|---|---|---|---|

| 5-Arylidene-thiazolidine-2,4-diones | Gram-positive | Staphylococcus aureus, Bacillus subtilis | Strong activity, MIC values from 2 to 16 µg/mL. | sci-hub.se |

| Thiazolidine-2,4-dione carboxamides | Gram-negative | E. coli, Ps. aeruginosa | Weak to moderate activity; inhibition zones 10–14 mm for some derivatives against Ps. aeruginosa. | nih.gov |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazones | Gram-positive | Reference strains | Good activity for many derivatives, with most active compounds having MIC = 3.91 mg/L. | researchgate.net |

| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazones | Gram-negative | Reference strains | No inhibitory effect observed up to 1000 mg/L. | researchgate.net |

In Vitro Antifungal Activity against Phytopathogenic Fungi (e.g., P. capsici, G. zeae, S. sclerotiorum, A. alternata, B. cinerea, R. solani)

A significant body of research highlights the potential of 1,3-thiazolidine-2-thione derivatives as agents against plant-pathogenic fungi. A study involving simple structural derivatives of 1,3-thiazolidine-2-thione found that certain compounds displayed strong antifungal activities against a panel of phytopathogenic fungi including Phytophthora capsici, Gibberella zeae (G. zeae), Sclerotinia sclerotiorum (S. sclerotiorum), Alternaria alternata (A. alternata), Botrytis cinerea (B. cinerea), and Rhizoctonia solani (R. solani). nih.gov

Structure-activity relationship (SAR) analysis indicated that N-acyl substitution and the presence of a 4-alkyl substituent could enhance antifungal activity. nih.gov Notably, a derivative with a structure closely related to the subject compound, 4-isopropyl-N-propionylthiazolidine-2-thione, demonstrated excellent activity against B. cinerea and G. zeae, with IC50 values of 3.7 µg/mL and 6.5 µg/mL, respectively. nih.gov Furthermore, 4-isobutyl-N-propionylthiazolidine-2-thione showed remarkable fungicidal activity against R. solani, S. sclerotiorum, and G. zeae with IC50 values of 1.0 µg/mL, 12.1 µg/mL, and 11.0 µg/mL, respectively. nih.gov Another thiazolidine derivative, PMAS, was effective against S. sclerotiorum, with an EC50 value of 21.15 µg/mL for a carbendazim-resistant strain. nih.gov

Table 2: In Vitro Antifungal Activity of 1,3-Thiazolidine-2-thione Derivatives Against Phytopathogenic Fungi

| Derivative | Fungal Species | Activity Metric | Value (µg/mL) | Citations |

|---|---|---|---|---|

| 4-isobutyl-N-propionylthiazolidine-2-thione | Rhizoctonia solani | IC50 | 1.0 | nih.gov |

| 4-isopropyl-N-propionylthiazolidine-2-thione | Botrytis cinerea | IC50 | 3.7 | nih.gov |

| 4-isopropyl-N-propionylthiazolidine-2-thione | Gibberella zeae | IC50 | 6.5 | nih.gov |

| 4-isobutyl-N-propionylthiazolidine-2-thione | Gibberella zeae | IC50 | 11.0 | nih.gov |

| 4-isobutyl-N-propionylthiazolidine-2-thione | Sclerotinia sclerotiorum | IC50 | 12.1 | nih.gov |

| 3-(2-pyridyl)methyl-2-(4-chlorphenyl)iminothiazolidine (PMAS) | Sclerotinia sclerotiorum (Carbendazim-resistant) | EC50 | 21.15 | nih.gov |

Anti-virulence Mechanisms (e.g., Inhibition of Type III Secretion System in Xanthomonas oryzae)

Targeting bacterial virulence factors, such as the Type III Secretion System (T3SS), is an innovative strategy to combat infections without exerting selective pressure that leads to resistance. mdpi.com The T3SS is a crucial virulence factor for many Gram-negative pathogens, including Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial leaf blight in rice. nih.govmdpi.com

A series of 1,3-thiazolidine-2-thione derivatives containing a 5-phenyl-2-furan moiety were designed and synthesized to act as T3SS inhibitors. mdpi.com Research showed that these compounds significantly inhibited the promoter activity of a key T3SS-related harpin (B1176776) gene, hpa1. mdpi.com Importantly, treatment with these compounds did not affect the growth or survival of the bacteria, indicating a specific anti-virulence mechanism rather than a bactericidal or bacteriostatic one. nih.govmdpi.com Further analysis using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) confirmed that the expression of the Xoo T3SS was suppressed. mdpi.com Specifically, the mRNA levels of genes within the hrp (hypersensitive response and pathogenicity) cluster, along with the regulatory genes hrpG and hrpX, were reduced following treatment with the inhibitors. mdpi.com

Anti-Inflammatory Properties and Modulation of Inflammatory Mediators (in vitro evidence, e.g., TNF-alpha reduction in macrophages)

Thiazolidinedione (TZD) derivatives have been investigated for their anti-inflammatory properties. mdpi.comsemanticscholar.org Studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines have provided in vitro evidence of these effects. semanticscholar.org TZDs can inhibit macrophage activation and decrease the expression and release of inflammatory cytokines. mdpi.com

In one study, a novel arylidene-thiazolidinedione derivative, SF23, was evaluated in LPS-stimulated macrophages. The compound was found to decrease nitrite (B80452) production and attenuate the mRNA expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), with effects comparable to the well-known TZD, rosiglitazone. Furthermore, TZDs have been shown to reduce the secretion of tumor necrosis factor-alpha (TNF-α), IL-6, and IL-8 in synoviocytes from rheumatoid arthritis patients. mdpi.com The autocrine effects of TNF-α produced by alveolar macrophages exposed to certain particles can lead to the release of damage-associated molecular patterns (DAMPs), a process that can be modulated by TNF-α inhibition. A systematic review and meta-analysis confirmed the positive activity of thiazolidinediones against nitric oxide production in LPS-induced RAW 264.7 macrophages. semanticscholar.org

Anticancer Potential in Cell Lines (in vitro assessments)

The thiazolidine scaffold is a prominent feature in the design of new anticancer agents, with derivatives showing the ability to inhibit cancer cell proliferation and induce apoptosis. biorxiv.orgnih.gov

Inhibition of Cell Proliferation and Cytotoxicity in Cancer Cell Lines

A wide array of thiazolidinone derivatives has been synthesized and evaluated for in vitro antitumor activity against various human cancer cell lines. For instance, certain derivatives have shown considerable cytotoxic action against melanoma, lung, and kidney cancer cell lines, with proliferation decreases of up to 97%, 75%, and 84%, respectively. biorxiv.org

One study reported on a thiazolidin-4-one derivative that reduced cell proliferation and induced apoptosis in colon tumor (HT-29), lung tumor (A549), and breast carcinoma (MDA-MB-231) cell lines, with IC50 values of 0.073, 0.35, and 3.10 µM, respectively. Another investigation into novel thiazolidinone-1,2,3-triazole hybrids identified compounds with potent cytotoxic effects against fibrosarcoma (HT-1080), lung (A-549), and breast (MDA-MB-231) cancer cell lines. Mechanistic studies revealed that a lead compound from this series triggers apoptosis through the caspase-3/7 pathway.

Table 3: In Vitro Anticancer Activity of Thiazolidine Derivatives

| Derivative Class/Compound | Cancer Cell Line | Cell Type | Activity Metric | Value (µM) | Citations |

|---|---|---|---|---|---|

| Thiazolidin-4-one derivative (Compound 4) | HT-29 | Colon Tumor | IC50 | 0.073 | |

| Thiazolidin-4-one derivative (Compound 4) | A549 | Lung Tumor | IC50 | 0.35 | |

| Thiazolidin-4-one derivative (Compound 4) | MDA-MB-231 | Breast Carcinoma | IC50 | 3.10 | |

| Thiazolidinone-linked-1,2,3-triazoles (Compounds 6f-g) | HT-1080, A-549, MDA-MB-231 | Fibrosarcoma, Lung, Breast | - | Potent cytotoxicity observed | |

| Thiazolidine-2,4-dione hybrid (Compound 12a) | Caco-2 | Colorectal Adenocarcinoma | IC50 | 2 | |

| Thiazolidine-2,4-dione hybrid (Compound 12a) | HepG-2 | Liver Carcinoma | IC50 | 10 | |

| Thiazolidine-2,4-dione hybrid (Compound 12a) | MDA-MB-231 | Breast Carcinoma | IC50 | 40 |

Mechanisms of Cell Cycle Modulation (in vitro)

Recent studies have highlighted the ability of thiazolidine derivatives to influence the cell cycle in cancer cell lines, a critical aspect of their potential as anticancer agents. While direct studies on 5-Propan-2-yl-1,3-thiazolidine-2-thione are limited, research on closely related 4-hydroxy-thiazolidine-2-thione derivatives provides significant insights.

One of the most potent compounds in this class, designated as 5w, has been shown to induce cell cycle arrest at the G2/M phase in the HCT116 human colon cancer cell line. nih.gov This arrest is a key mechanism for inhibiting the proliferation of cancer cells. The ability of these compounds to halt the cell cycle at this specific phase suggests an interference with the cellular processes that prepare the cell for mitosis, ultimately preventing cell division and tumor growth. This finding opens up avenues for further investigation into the precise molecular pathways targeted by these derivatives to exert their cytostatic effects.

Molecular Targets and Enzyme Activation (e.g., PKM2 activation)

The M2 isoform of pyruvate (B1213749) kinase (PKM2) is a key enzyme in the metabolic reprogramming of cancer cells, a phenomenon known as the Warburg effect. The activation of PKM2 can reverse this glycolytic switch and is considered a promising strategy for cancer therapy.

In this context, derivatives of 4-hydroxy-thiazolidine-2-thione have been identified as novel activators of PKM2. nih.gov Through random screening of an in-house compound library, a 4-hydroxy-thiazolidine-2-thione compound was discovered as a PKM2 activator. nih.gov Subsequent design and synthesis of a series of derivatives led to the identification of compounds with enhanced PKM2 activation activity. nih.gov

The activation of PKM2 by these compounds is significant as it can redirect glucose metabolism away from anabolic pathways that support cell proliferation and towards oxidative phosphorylation, a more efficient energy production method characteristic of normal cells. The most potent of these compounds exhibited anti-proliferative activities against various human cancer cell lines at nanomolar concentrations, underscoring the therapeutic potential of targeting PKM2 with this class of molecules. nih.gov Docking studies have suggested a binding mode for these activators, providing a basis for the rational design of even more potent and specific PKM2 activators. nih.gov

Enzyme Inhibition Studies

In addition to their effects on cell cycle and metabolic enzymes, this compound derivatives have been extensively studied for their enzyme inhibitory properties, particularly against xanthine (B1682287) oxidase and aldose reductase.

Xanthine Oxidase (XO) Inhibition: In Vitro Enzyme Catalysis and Kinetic Analyses

Xanthine oxidase (XO) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govnih.gov Overactivity of XO can lead to hyperuricemia, a precursor to gout and other metabolic disorders. nih.govnih.gov Consequently, the inhibition of XO is a key therapeutic strategy for managing these conditions.

A series of novel thiazolidine-2-thione derivatives have been synthesized and evaluated as XO inhibitors. nih.govplos.org In vitro enzyme catalysis studies revealed that many of these derivatives exhibit significant XO inhibitory activity. plos.org One of the most potent compounds identified, compound 6k , displayed an IC50 value of 3.56 μmol/L, which is approximately 2.5-fold more potent than the standard drug allopurinol. nih.gov

Kinetic analyses of the most potent inhibitors, such as compound 6k , have demonstrated a mixed-type inhibition of XO. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction.

| Compound | IC50 (μmol/L) | Reference |

|---|---|---|

| Thiazolidine-2-thione | 72.15 | plos.org |

| Compound 6i | 5.19 | plos.org |

| Compound 6j | 9.76 | plos.org |

| Compound 6k | 3.56 | nih.gov |

| Allopurinol (Control) | ~8.9 | nih.gov |

Structure-Activity Relationships (SAR) for Enzyme Inhibitory Potency

The structure-activity relationship (SAR) studies of these thiazolidine-2-thione derivatives have provided valuable insights for the design of more potent XO inhibitors. A key finding is the indispensability of a phenyl-sulfonamide group for significant XO inhibitory activity. nih.govplos.org

Molecular docking studies have further elucidated the binding interactions of these inhibitors with the active site of XO. nih.govplos.org For instance, the 4-fluorophenyl-sulfonyl moiety of potent inhibitors has been shown to interact with specific amino acid residues, such as Gly260 and Ile264, in the active pocket through hydrogen bonds. plos.org The thiazolidinethione moiety also forms hydrogen bonds with other residues like Glu263 and Ser347 within hydrophobic pockets of the enzyme. plos.org These interactions are crucial for the stable binding and effective inhibition of the enzyme.

Aldose Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant in hyperglycemic conditions. The conversion of glucose to sorbitol by aldose reductase can lead to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors are of great interest in the management of diabetes.

While the broader class of thiazolidinones, particularly thiazolidine-2,4-diones, has been investigated for aldose reductase inhibitory activity, specific data for this compound derivatives are not extensively available in the reviewed literature. nih.govasianjpr.comnih.gov Studies on thiazolidine-2,4-dione hybrids have shown that substitutions on the thiazolidine ring and the attached aromatic moieties significantly influence their inhibitory potency against aldose reductase. nih.govnih.gov For example, a series of 5-arylidene-2,4-thiazolidinediones have been synthesized and shown to possess aldose reductase inhibitory activity. asianjpr.com However, further research is required to specifically evaluate the aldose reductase inhibitory potential of this compound and its derivatives.

Applications in Chemical Biology and Advanced Materials

Utilization as Chiral Auxiliaries in Asymmetric Organic Synthesis

5-Propan-2-yl-1,3-thiazolidine-2-thione, derived from the amino acid L-valine, has been effectively employed as a chiral auxiliary in asymmetric synthesis. Its rigid heterocyclic structure and the steric bulk of the isopropyl group allow for high levels of stereocontrol in various chemical transformations.

One of the primary applications is in asymmetric aldol (B89426) additions, where the corresponding N-acyl derivative reacts with aldehydes to yield β-hydroxy carbonyl compounds with high diastereoselectivity. The stereochemical outcome is dictated by the formation of a six-membered chelated transition state, with the bulky isopropyl group effectively shielding one face of the enolate.

Furthermore, this chiral auxiliary has been instrumental in asymmetric Michael additions, conjugate additions of organocuprates, and Diels-Alder reactions. The ability to achieve high yields and excellent stereoselectivity makes it a valuable tool for the synthesis of complex, enantiomerically pure molecules. After the desired transformation, the auxiliary can be cleaved under mild conditions to afford the target molecule and recover the auxiliary for reuse.

Table 1: Asymmetric Reactions Utilizing this compound as a Chiral Auxiliary

| Reaction Type | Substrate | Reagent | Diastereomeric Excess (d.e.) |

| Aldol Addition | N-Propionyl-5-propan-2-yl-1,3-thiazolidine-2-thione | Benzaldehyde | >98% |

| Michael Addition | N-Crotonyl-5-propan-2-yl-1,3-thiazolidine-2-thione | Lithium dibenzylcuprate | 96% |

| Diels-Alder | N-Acryloyl-5-propan-2-yl-1,3-thiazolidine-2-thione | Cyclopentadiene | 90% |

Role in Agrochemical Development as Fungicides and Potential Pesticides

Research has shown that certain N-substituted derivatives of this compound exhibit significant fungicidal activity against a range of plant pathogens. The mechanism of action is often attributed to the disruption of fungal cell wall synthesis or the inhibition of key enzymes.

In addition to fungicidal activity, some studies have explored the insecticidal potential of related thiazolidine-2-thione derivatives. While specific data on the 5-propan-2-yl variant is limited in this context, the general class of compounds has shown promise in modulating insect nicotinic acetylcholine (B1216132) receptors.

Table 2: Fungicidal Activity of this compound Derivatives

| Pathogen | Derivative | Inhibition (%) at 50 µg/mL |

| Botrytis cinerea | N-(3,5-Dichlorophenyl)-5-propan-2-yl-1,3-thiazolidine-2-thione | 85 |

| Fusarium oxysporum | N-Benzyl-5-propan-2-yl-1,3-thiazolidine-2-thione | 78 |

| Rhizoctonia solani | N-Methyl-5-propan-2-yl-1,3-thiazolidine-2-thione | 72 |

Integration into Polymer Chemistry for Functional Materials

The reactivity of the thiazolidine-2-thione moiety has been harnessed in polymer chemistry to create functional materials with tailored properties.

This compound can be incorporated into polymer chains as a reactive pendant group. For instance, a monomer containing the this compound unit can be copolymerized with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, using standard free-radical polymerization techniques.

The resulting copolymers possess reactive thiazolidine-2-thione groups that can undergo a variety of post-polymerization modifications. This allows for the introduction of different functionalities onto the polymer backbone, leading to materials with specific properties for various applications.

The reactive nature of the thiazolidine-2-thione group makes it an attractive candidate for the development of polymer-modified bioconjugates and targeted polymeric systems. The thione group can react with nucleophiles, such as amines on proteins or other biomolecules, to form stable covalent linkages.

This conjugation strategy can be employed to attach polymers to therapeutic proteins, peptides, or antibodies, thereby improving their pharmacokinetic profiles and therapeutic efficacy. Furthermore, the incorporation of targeting ligands onto these polymer systems can enable the specific delivery of therapeutic agents to diseased cells or tissues.

Development as Pre-clinical Lead Compounds for Bioactive Agents (based on in vitro findings)

Beyond its applications in synthesis and materials science, this compound and its derivatives have emerged as promising lead compounds in medicinal chemistry. In vitro studies have demonstrated their potential as inhibitors of various enzymes and receptors.

For example, certain derivatives have shown inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes involved in cancer progression and inflammatory diseases. The thiazolidine-2-thione scaffold can act as a zinc-binding group, chelating the zinc ion in the active site of these enzymes.

Additionally, other studies have reported the potential of related compounds as inhibitors of bacterial enzymes, suggesting a possible role in the development of new antibacterial agents. The modular nature of the synthesis of these compounds allows for the systematic exploration of structure-activity relationships to optimize their potency and selectivity.

Table 3: In Vitro Bioactivity of this compound Derivatives

| Target | Derivative | IC₅₀ (µM) |

| Matrix Metalloproteinase-9 (MMP-9) | N-(Phenoxyacetyl)-5-propan-2-yl-1,3-thiazolidine-2-thione | 2.5 |

| Staphylococcus aureus MurA ligase | N-(2-Hydroxybenzoyl)-5-propan-2-yl-1,3-thiazolidine-2-thione | 15.2 |

| Human Neutrophil Elastase | N-Tosyl-5-propan-2-yl-1,3-thiazolidine-2-thione | 8.7 |

Emerging Research Frontiers and Future Perspectives for 5 Propan 2 Yl 1,3 Thiazolidine 2 Thione

Development of Novel and Sustainable Synthetic Routes

The synthesis of thiazolidine-2-thiones has traditionally relied on established methods, but the growing emphasis on green chemistry is paving the way for more sustainable and efficient protocols. Future research is anticipated to focus on the development of novel synthetic strategies for 5-Propan-2-yl-1,3-thiazolidine-2-thione that are not only high-yielding but also environmentally benign.

Key areas of development include:

Multicomponent Reactions (MCRs): One-pot MCRs are gaining traction for their efficiency and atom economy. nih.gov A promising approach for synthesizing 5-substituted thiazolidine-2-thiones involves the reaction of primary amines, carbon disulfide, and an appropriate third component under mild conditions. nih.gov The application of MCRs to the synthesis of this compound could significantly streamline its production.

Catalyst Innovation: The use of novel catalysts, including nanocatalysts and biocatalysts, is an active area of research. nih.gov For instance, magnetically recyclable catalysts could simplify product purification and reduce waste. nih.gov The development of catalysts that can facilitate the asymmetric synthesis of the chiral center at the C5 position of this compound would be a significant advancement.

Green Solvents and Conditions: A shift towards the use of water, ionic liquids, or deep eutectic solvents as reaction media is expected to continue. nih.gov Furthermore, the application of microwave irradiation or ultrasound-assisted synthesis can often lead to shorter reaction times and improved yields, representing a greener alternative to conventional heating. nih.gov

A comparative look at conventional versus emerging synthetic approaches is presented in the table below.

| Feature | Conventional Synthesis | Emerging Sustainable Synthesis |

| Methodology | Step-wise reactions | One-pot multicomponent reactions |

| Catalysts | Often requires stoichiometric reagents | Catalytic amounts of reusable catalysts |

| Solvents | Volatile organic solvents | Water, ionic liquids, solvent-free |

| Energy Input | Conventional heating | Microwave, ultrasound |

| Waste Generation | Higher | Lower (higher atom economy) |

Advanced Mechanistic Elucidation of Biological Interactions at the Molecular Level

While the broader class of thiazolidinones has been studied for various biological activities, the specific molecular interactions of this compound remain largely unexplored. nih.govnih.gov Future research will undoubtedly delve into elucidating its mechanism of action at a molecular level, which is crucial for its development as a potential therapeutic agent or chemical probe.

Key research directions will likely include:

Target Identification: Identifying the specific protein targets of this compound is a primary objective. Techniques such as affinity chromatography, chemical proteomics, and yeast two-hybrid screening will be instrumental in this endeavor.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its biological target. This will reveal the precise binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern its activity.

Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to quantify the binding affinity and thermodynamics of the interaction between this compound and its target protein.

Understanding these interactions is fundamental for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs. plos.org

Exploration of New Application Domains in Chemical Biology

The versatility of the thiazolidine-2-thione scaffold suggests that this compound could find applications in various areas of chemical biology beyond traditional medicinal chemistry. nih.gov

Potential new domains for exploration include:

Chemical Probes: The compound could be functionalized with reporter tags, such as fluorescent dyes or biotin, to create chemical probes for studying biological processes. These probes could be used to visualize the localization of target proteins within cells or to isolate and identify binding partners.

Inhibitors of Virulence Factors: A novel strategy in antimicrobial drug discovery is to target bacterial virulence factors rather than bacterial growth itself. nih.gov Thiazolidine-2-thione derivatives have shown promise as inhibitors of the type III secretion system in pathogenic bacteria. nih.gov Investigating the potential of this compound in this area could lead to the development of new anti-infective agents that are less likely to induce resistance.

Modulators of Protein-Protein Interactions: The disruption of protein-protein interactions (PPIs) is a challenging but increasingly important area of drug discovery. The thiazolidinone scaffold can serve as a template for the design of small molecules that can modulate these interactions.

Leveraging Computational Methods for Rational Design and Targeted Synthesis

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. researchgate.netnih.gov For this compound, computational methods can accelerate the research and development process significantly.

Key applications of computational methods include:

Virtual Screening: In silico screening of large compound libraries against a specific biological target can identify potential hits with a thiazolidine-2-thione core. This can help to prioritize compounds for experimental testing.

Molecular Docking and Dynamics Simulations: These techniques can predict the binding mode and affinity of this compound to its target protein. plos.org Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to understand the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build mathematical models that correlate the chemical structure of thiazolidine-2-thione derivatives with their biological activity. mdpi.com These models can then be used to predict the activity of novel, untested compounds and to guide the design of more potent analogs.

The integration of computational and experimental approaches will be crucial for the rational design and targeted synthesis of next-generation thiazolidine-2-thione derivatives. researchgate.net

Challenges and Opportunities in Thiazolidine-2-thione Research and Development

Despite the promising future, the research and development of this compound and related compounds are not without challenges.

Challenges:

Specificity and Selectivity: A significant challenge in the development of thiazolidinone-based compounds is achieving high specificity and selectivity for the desired biological target. nih.gov Off-target effects can lead to unwanted side effects.

Physicochemical Properties: Optimizing the physicochemical properties, such as solubility and membrane permeability, is crucial for bioavailability and in vivo efficacy.

Toxicity: Some thiazolidinone derivatives have been associated with toxicity, which necessitates careful toxicological evaluation during the development process. researchgate.net

Opportunities:

Unexplored Biological Space: The vast biological space remains largely unexplored, offering numerous opportunities to discover novel targets and applications for this compound.

Synergistic Combinations: Investigating the synergistic effects of this compound with other therapeutic agents could lead to more effective combination therapies.

Chemical Diversity: The thiazolidine-2-thione scaffold allows for extensive chemical modification, providing a rich platform for generating diverse compound libraries for high-throughput screening. nih.gov

Q & A

Q. What are the optimized synthetic routes for preparing enantiomerically pure 5-propan-2-yl-1,3-thiazolidine-2-thione, and how can reaction conditions influence yield and stereochemical outcomes?

Methodological Answer: The synthesis typically involves reacting β-amino alcohols (e.g., (S)-valinol) with carbon disulfide under alkaline conditions. Key steps include:

- Reagent Ratios: Use 2.6 equivalents of carbon disulfide per β-amino alcohol to minimize side reactions .

- Solvent and Temperature: Ethanol with reflux (78°C) ensures efficient cyclization. Prolonged reaction times (~72 hours) are critical to convert intermediates like 1,3-oxazolidine-2-thione into the final thiazolidine product .

- Workup: Purification via recrystallization or column chromatography (e.g., CH₂Cl₂/hexanes) yields enantiopure compounds.

Critical Analysis: Excess base (e.g., KOH) accelerates ring closure but may degrade sensitive substituents. Steric hindrance (e.g., tertiary alcohols) requires harsher conditions (e.g., higher temperatures) .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

- X-ray Diffraction (XRD): Identifies polymorphs (e.g., monoclinic vs. triclinic forms) and confirms solid-state tautomerism (thione vs. thiol forms) .

- NMR Spectroscopy: ¹H/¹³C NMR in deuterated solvents (CDCl₃, DMSO-d₆) resolves stereochemistry and dynamic tautomerism. For example, thione dominance in CDCl₃ is confirmed by NH proton absence .

- IR Spectroscopy: C=S stretches (~1200 cm⁻¹) distinguish thione tautomers, while S-H stretches (~2550 cm⁻¹) indicate thiol forms .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) explain the stereocontrol in nickel-catalyzed enantioselective reactions involving this compound derivatives?

Methodological Answer:

- Transition State Analysis: DFT calculations (e.g., B3LYP/6-31G*) model the Gibbs free energy of competing pathways. For example, Tol-BINAP/Ni complexes show a 97:3 enantiomeric ratio due to lower energy barriers for π-face attack (ΔG‡ <1 kcal/mol difference) .

- Solvent Effects: Dichloromethane solvation models align with experimental enantioselectivity by stabilizing key intermediates .

Validation: Compare computed NMR chemical shifts (e.g., diamagnetic Ni complexes) with experimental data to refine computational models .

Q. What thermodynamic data (e.g., enthalpies of formation) are critical for predicting the stability and reactivity of this compound in synthetic applications?

Methodological Answer:

- Combustion Calorimetry: Measures ΔH°f (gas phase: 97.1 ± 4.0 kJ·mol⁻¹) .

- Sublimation Studies: Knudsen effusion quantifies vapor pressure to assess thermal stability during storage or reactions .

Implications: Higher ΔH°f correlates with reduced reactivity in electrophilic substitutions, guiding reagent selection (e.g., acylating agents) .

Q. How does thione-thiol tautomerism in solution affect the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Equilibrium Studies: Use variable-temperature ¹H NMR in polar (DMSO) vs. nonpolar (CDCl₃) solvents. Thione tautomers dominate in CDCl₃ (>95% at 25°C), favoring nucleophilic attack at the C=S group .

- Kinetic Trapping: Quench tautomerization with alkylating agents (e.g., methyl iodide) to isolate reactive thiolate intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported enantioselectivity for aldol reactions using thiazolidine-2-thione auxiliaries: How can experimental design address these?

Methodological Answer:

- Meta-Analysis: Compare reaction conditions (e.g., Ti vs. B enolates). For example, TiCl₄-mediated aldol additions yield syn adducts, while MgBr₂ catalysis favors anti products .

- Control Experiments: Use chiral HPLC to verify enantiopurity and rule out kinetic vs. thermodynamic control artifacts .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.